6-Bromo-5-methoxypyridine-3-carboxamide is an organic compound characterized by the molecular formula and a molecular weight of 233.07 g/mol. It is a derivative of pyridine, a heterocyclic aromatic compound, which plays a significant role in various chemical and biological applications. The compound's structure includes a bromine atom at the 6-position, a methoxy group at the 5-position, and a carboxamide substituent at the 3-position.
The classification of this compound falls under several categories:
The synthesis of 6-Bromo-5-methoxypyridine-3-carboxamide typically involves several key steps:
The molecular structure of 6-Bromo-5-methoxypyridine-3-carboxamide can be represented as follows:
COC1=C(N=C(C=C1)C(=O)N)Br
IPBSAPNBMDMZDK-UHFFFAOYSA-N
The compound features:
6-Bromo-5-methoxypyridine-3-carboxamide can participate in various chemical reactions:
The specific reaction conditions and reagents will dictate the products formed, with variations leading to different functionalized pyridine derivatives.
The mechanism of action of 6-Bromo-5-methoxypyridine-3-carboxamide is primarily linked to its interaction with biological targets, particularly enzymes and receptors:
This compound has been explored for its potential inhibitory effects on certain enzymes involved in metabolic pathways, making it valuable for medicinal chemistry research.
6-Bromo-5-methoxypyridine-3-carboxamide has several applications across various fields:
This compound's unique structural features and reactivity make it a valuable asset in both academic research and industrial applications.
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5